Home > Products > Screening Compounds P122380 > Dehydromonacolin K
Dehydromonacolin K - 109273-98-5

Dehydromonacolin K

Catalog Number: EVT-1442540
CAS Number: 109273-98-5
Molecular Formula: C24H34O4
Molecular Weight: 386.532
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dehydromonacolin K, also known as Dehydromonacolin K, is a naturally occurring compound primarily found in red yeast rice, a fermented product of rice cultivated with the fungus Monascus purpureus. [, , ] While structurally similar to Monacolin K (Lovastatin), a well-known cholesterol-lowering agent, Dehydromonacolin K exhibits distinct properties and functionalities. [, ] This compound has garnered significant attention in scientific research due to its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. []

Monacolin K

Compound Description: Monacolin K, also known as lovastatin, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. [] It is widely used as a cholesterol-lowering drug. Monacolin K possesses a β-hydroxylactone ring, which is crucial for its inhibitory activity against HMG-CoA reductase.

Monacolin L

Relevance: Monacolin L is structurally related to Dehydromonacolin K, sharing the same core decalin structure. [] The key difference lies in the side chain attached to the decalin ring. While Dehydromonacolin K has a two-carbon side chain with a double bond, Monacolin L has a longer, saturated side chain. Both compounds are found together in sources like red yeast rice. []

Dehydromonacolin J

Relevance: Dehydromonacolin J is structurally related to Dehydromonacolin K, with both compounds sharing the characteristic dehydrated decalin ring system. [, ] They differ in the side chain modifications, highlighting the structural diversity within the monacolin family. These structural similarities often lead to overlapping biological activities, and both Dehydromonacolin J and Dehydromonacolin K contribute to the overall biological profile of red yeast rice.

3-Hydroxy-3,5-dihydrodehydromonacolin K

Relevance: Like Dehydromonacolin K, this compound possesses modifications in the decalin ring system, including the presence of a double bond. [] They belong to the same chemical class of monacolins and are often found together in Monascus-fermented products. The presence of these structurally related compounds contributes to the complex chemical profile of these products, potentially influencing their overall biological effects.

Dehydromonacolin J Hydroxy Acid

Relevance: This compound is structurally similar to Dehydromonacolin K, differing in the side chain and the open lactone ring. [] This structural similarity suggests a possible metabolic pathway connecting these monacolins. Both Dehydromonacolin J Hydroxy Acid and Dehydromonacolin K contribute to the diverse array of monacolin derivatives found in nature, particularly in red yeast rice.

Dihydromonacolin J Hydroxy Acid

Relevance: While structurally similar to Dehydromonacolin K, the Dihydromonacolin J Hydroxy Acid lacks the double bond in the side chain and possesses a hydrolyzed lactone ring. [] These variations highlight the diverse chemical modifications that occur within the monacolin family. Both compounds are part of the complex mixture of monacolins identified in natural sources, and understanding their individual properties is crucial for comprehending the overall biological effects of these mixtures.

Dehydromonacolin L

Compound Description: Dehydromonacolin L is a dehydrolated derivative of Monacolin L and is characterized by its cytotoxic activity against several human cancer cell lines. []

Relevance: Dehydromonacolin L is a close structural analog of Dehydromonacolin K, differing only in the side chain. [] Both are classified as Dehydromonacolins due to the shared double bond in their structures, which distinguishes them from Monacolin K and Monacolin L. [] This structural similarity suggests potential similarities in their biosynthesis and biological activities.

3″-Hydroxyl-Lovastatin

Compound Description: 3″-Hydroxyl-Lovastatin is a newly identified lovastatin analog with a hydroxyl group at the 3″ position of the side chain. Research suggests it exhibits potent osteoclastogenesis inhibition activity. []

Relevance: As lovastatin is synonymous with Monacolin K, 3″-Hydroxyl-Lovastatin shares a close structural resemblance with Dehydromonacolin K. [] Both compounds belong to the monacolin family and are distinguished by the characteristic double bond in their structures, which is absent in Monacolin K/lovastatin. This finding highlights the potential for discovering novel bioactive compounds within the monacolin family, even those structurally similar to existing ones.

2″,3″-Dehydro-Lovastatin

Compound Description: 2″,3″-Dehydro-Lovastatin is another novel lovastatin analog, featuring a double bond at the 2″,3″ position of the side chain. This compound also exhibits potent osteoclastogenesis inhibition activity. []

Relevance: Similar to 3″-Hydroxyl-Lovastatin, 2″,3″-Dehydro-Lovastatin shares a close structural similarity with Dehydromonacolin K due to the shared double bond in the side chain, a feature absent in Monacolin K/lovastatin. [] The discovery of these novel compounds underscores the diversity and potential therapeutic value of monacolin analogs, particularly in areas like bone health.

Monacolin R

Relevance: Like Dehydromonacolin K, Monacolin R belongs to the same chemical class of monacolins and contributes to the diverse chemical profile of red yeast rice and related products. [] While the specific structural differences between Monacolin R and Dehydromonacolin K haven't been explicitly detailed in the provided research excerpts, their presence within the same chemical class suggests a shared core structure with variations in the side chain or functional group modifications.

Monacophenyl

Relevance: Monacophenyl, like Dehydromonacolin K, belongs to the broader category of monacolins. [] This classification implies a structural similarity, most likely in the core decalin ring system, but with distinct modifications that differentiate them. The presence of a phenyl group in Monacophenyl highlights the structural diversity within the monacolin family, which may contribute to variations in their biological activities and pharmacological profiles.

Monacolin M

Relevance: Monacolin M, like Dehydromonacolin K, is a constituent of red yeast rice, indicating their coexistence in a natural matrix and potential synergistic or antagonistic interactions. [] Both compounds contribute to the overall biological profile of red yeast rice, influencing its potential health benefits or risks.

Monacolin M Acid Form (MMA)

Relevance: Monacolin M Acid Form (MMA), like Dehydromonacolin K, is identified in red yeast rice, indicating their presence as naturally occurring monacolin derivatives. [] This shared origin suggests possible similarities in their biosynthetic pathways and potential roles in the overall biological activity of red yeast rice.

Monacolin K Acid Form (MKA)

Relevance: Monacolin K Acid Form (MKA), like Dehydromonacolin K, is identified in red yeast rice, signifying their coexistence as naturally occurring monacolin derivatives. [] This shared origin suggests potential interplay between these compounds, influencing the overall bioactivity and pharmacological profile of red yeast rice.

Compactin (P1)

Relevance: Compactin, like Dehydromonacolin K, is a statin-like compound found in red yeast rice, highlighting the rich diversity of cholesterol-lowering compounds present in this traditional fermented product. [] They contribute collectively to the purported health benefits of red yeast rice in traditional medicine.

1-Hydroxymonacolin L

Relevance: 1-Hydroxymonacolin L is structurally related to Dehydromonacolin K, sharing the core decalin structure. [] These subtle variations in functional groups and their positions highlight the structural diversity within the monacolin family. Understanding these structural nuances is crucial for elucidating structure-activity relationships and developing more potent and selective monacolin analogs for various therapeutic applications.

8-O-Acetylmonacolin J

Relevance: 8-O-Acetylmonacolin J is structurally related to Dehydromonacolin K, belonging to the broader class of monacolins. [] This structural similarity points to shared biosynthetic pathways and a likelihood of co-occurrence in natural sources. The presence of diverse monacolin derivatives like 8-O-Acetylmonacolin J and Dehydromonacolin K contributes to the complex chemical profile of red yeast rice, potentially influencing its overall biological activity.

O-Acetylmonacolin K

Relevance: O-Acetylmonacolin K is closely related to Dehydromonacolin K, belonging to the same monacolin family. [] This structural similarity suggests potential similarities in their biosynthesis and biological activities. Studying these related compounds helps understand the structure-activity relationship within the monacolin family and identify potential candidates for medicinal applications.

Overview

Dehydro Lovastatin is a key compound in the statin class of drugs, primarily known for its role in cholesterol-lowering therapies. It is a derivative of Lovastatin, which is produced by the fermentation of certain fungi, particularly Aspergillus terreus. Dehydro Lovastatin is characterized by its ability to inhibit the enzyme HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. This inhibition leads to decreased cholesterol levels in the bloodstream, making it an important therapeutic agent for managing hyperlipidemia and associated cardiovascular diseases.

Source

Dehydro Lovastatin is primarily sourced from the fermentation processes involving Aspergillus terreus. This fungus has been extensively studied for its ability to produce various statins, including Lovastatin and its derivatives. The biosynthesis of Dehydro Lovastatin involves complex biochemical pathways that utilize specific precursors derived from primary metabolism.

Classification

Dehydro Lovastatin belongs to the class of compounds known as statins, which are competitive inhibitors of HMG-CoA reductase. Statins are further classified as natural or synthetic based on their origin. Dehydro Lovastatin is considered a natural statin due to its derivation from fungal sources.

Synthesis Analysis

Methods

The synthesis of Dehydro Lovastatin typically follows two main pathways: biosynthetic fermentation and chemical synthesis.

  1. Biosynthetic Fermentation: This method utilizes Aspergillus terreus in a controlled environment to produce Dehydro Lovastatin through fermentation. The process involves optimizing carbon and nitrogen sources to enhance yield. For instance, glucose and lactose have been identified as effective carbon sources that influence the production rate of lovastatin derivatives .
  2. Chemical Synthesis: Several synthetic routes have been developed to create Dehydro Lovastatin from simpler organic compounds. One notable method involves the use of Yamada methodology starting with glutamic acid, leading to the formation of γ-lactone, which is then converted into Dehydro Lovastatin through a series of reactions including lactone opening and subsequent chemical transformations .

Technical Details

The chemical synthesis often requires multiple steps involving organic reactions such as oxidation, reduction, and cyclization. For example, lithium methoxide can be used for lactone opening, followed by silylation and hydrogenolysis to yield the desired compound .

Molecular Structure Analysis

Structure

Dehydro Lovastatin has a complex molecular structure characterized by a fused ring system that includes a decalin core and various functional groups such as hydroxyls and esters. The molecular formula is C₁₄H₁₄O₃.

Data

  • Molecular Weight: 246.26 g/mol
  • Molecular Formula: C₁₄H₁₄O₃

The structural representation highlights key functional groups that contribute to its biological activity, particularly in inhibiting HMG-CoA reductase.

Chemical Reactions Analysis

Reactions

Dehydro Lovastatin undergoes several chemical reactions during both its biosynthesis and synthetic production:

  1. Oxidation-Reduction Reactions: These are critical for modifying functional groups within the molecule.
  2. Cyclization Reactions: The formation of cyclic structures through Diels-Alder reactions or similar mechanisms is essential for establishing the core structure of Dehydro Lovastatin.

Technical Details

The enzymatic pathways involved in its biosynthesis include specific enzymes such as polyketide synthases that catalyze the formation of intermediates leading to Dehydro Lovastatin .

Mechanism of Action

Process

Dehydro Lovastatin functions primarily by inhibiting HMG-CoA reductase, which plays a pivotal role in cholesterol biosynthesis. By blocking this enzyme, it effectively reduces the conversion of HMG-CoA to mevalonate, subsequently decreasing cholesterol levels.

Data

  • Half-Maximal Effective Concentration (EC50): The EC50 value for Dehydro Lovastatin's action on HMG-CoA reductase has been shown to be approximately 1 μM . This indicates potent activity at low concentrations.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • pH Sensitivity: Stability may be affected by extreme pH conditions.

Relevant data indicate that these properties are crucial for formulation into pharmaceutical products aimed at lowering cholesterol levels effectively.

Applications

Scientific Uses

Dehydro Lovastatin is primarily used in clinical settings for:

  • Cholesterol Management: It is prescribed for patients with hyperlipidemia to lower LDL cholesterol levels.
  • Cardiovascular Disease Prevention: Helps reduce the risk of heart disease by managing cholesterol levels effectively.
  • Research Applications: Used in studies investigating cholesterol metabolism and statin resistance mechanisms .
Chemical Identity and Structural Characterization of Dehydro Lovastatin

Molecular Structure and Nomenclature

Dehydro Lovastatin (CAS Registry Number: 109273-98-5) is a chemically modified analog of the natural statin lovastatin, with the systematic IUPAC name: (1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-((R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate [7] [9] [10]. Its molecular formula is C24H34O4, corresponding to a molecular weight of 386.52 g/mol [1] [4]. The compound features a fully conjugated polyketide backbone characterized by a C2-C3 double bond in the hexahydronaphthalene ring system, distinguishing it from the dihydro analog lovastatin [7] [9]. This structural alteration eliminates two hydrogen atoms, resulting in the "dehydro" designation. The compound is pharmaceutically recognized as Lovastatin EP Impurity C, reflecting its status as a process-related impurity during lovastatin synthesis [4] [7] [9]. Alternative nomenclature includes α,β-dehydrolovastatin and dehydromonacolin K, acknowledging its biosynthetic relationship to monacolin metabolites [7] [9].

Table 1: Molecular Identification Profile of Dehydro Lovastatin

PropertySpecification
CAS Registry Number109273-98-5
Molecular FormulaC24H34O4
Molecular Weight386.52 g/mol
IUPAC Name(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-((R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
SynonymsLovastatin EP Impurity C, Dehydromonacolin K, L 642257, α,β-Dehydrolovastatin

Stereochemical Configuration and Isomeric Forms

The stereochemical architecture of dehydro lovastatin encompasses five defined chiral centers with absolute configurations specified as 1S, 3R, 7S, 8S, and 8aR in the hexahydronaphthalene core, complemented by the 2R configuration in the dihydropyranone moiety and the 2S configuration in the 2-methylbutanoate side chain [9] [10]. This precise stereochemical arrangement is critical for molecular recognition properties. The C2-C3 double bond introduces significant conformational constraints, locking the decalin ring system into a rigid conformation that reduces molecular flexibility compared to lovastatin [7] [9]. Unlike lovastatin, which exists in equilibrium between lactone and hydroxy acid forms, dehydro lovastatin lacks the C7 hydrogen necessary for lactonization, existing exclusively in the open-chain esterified form [7] [9]. This absence of lactonization potential fundamentally alters its biological interactions. No naturally occurring stereoisomers have been documented, though theoretical epimerization at any chiral center would generate diastereomers with distinct three-dimensional topologies and potential variations in bioactivity [9].

Table 2: Stereochemical Features of Dehydro Lovastatin

Chiral CenterAbsolute ConfigurationStructural Role
C1SHexahydronaphthalene ring junction
C3RMethyl group orientation
C7SConformation of polyketide chain
C8SEster linkage to side chain
C8aRRing fusion geometry
C2' (side chain)S2-Methylbutanoate stereochemistry
C2'' (pyranone)RDihydropyranone ring conformation

Physicochemical Properties

Dehydro lovastatin presents as an off-white to pale beige crystalline solid with a melting point range of 126-129°C [7]. Its solubility profile demonstrates marked lipophilicity, with sparing solubility in aqueous systems but moderate solubility in organic solvents including chloroform, dichloromethane, and methanol [7] [10]. The compound exhibits limited stability under standard laboratory conditions, requiring storage at -20°C in amber vials under inert atmosphere to prevent photochemical degradation and oxidative decomposition [7] [9] [10]. This sensitivity necessitates strict handling protocols during analytical characterization. While comprehensive crystallographic data remains limited in published literature, the conjugated double bond system likely influences solid-state packing efficiency and crystal lattice parameters [7]. The extended π-system resulting from the C2-C3 unsaturation contributes to its ultraviolet absorption characteristics, providing a basis for HPLC detection methods typically monitoring at 210-254 nm [2] [7]. The predicted boiling point of 530.5±50.0°C and density of 1.08±0.1 g/cm³ reflect its high molecular complexity [7].

Synthetic Routes and Optimization Strategies

Dehydro lovastatin occurs naturally as a minor byproduct in lovastatin biosynthesis by Aspergillus terreus and Monascus species, where it arises through incomplete reduction during polyketide chain processing [2] [5]. The biosynthetic pathway involves the iterative type I polyketide synthase LovB (nonaketide synthase) working in tandem with the trans-acting enoyl reductase LovC [5]. Dehydro lovastatin formation is postulated to result from the occasional failure of the enoyl reductase domain to catalyze the final reduction step at the C2-C3 position during the fourth or sixth cycle of polyketide elongation [5]. In engineered bioprocessing, specific fermentation conditions can be optimized to increase dehydro lovastatin yield:

  • Carbon Source Regulation: Limitation of glucose assimilation triggers secondary metabolite production. Cultures utilizing lactose as a carbon source initiate lovastatin-related biosynthesis earlier than those on glucose [2].
  • Nitrogen Source Selection: Glutamate and histidine as nitrogen sources enhance lovastatin pathway flux compared to complex nitrogen sources [2].
  • Dissolved Oxygen Control: Maintaining oxygen transfer rates supports the aerobic metabolism required for polyketide synthesis [2].
  • Precursor-Directed Biosynthesis: Supplementation with synthetic diketide precursors can alter the ratio of lovastatin to its analogs [5].

Chemical synthesis routes remain challenging due to the compound's multiple stereocenters. Semi-synthetic approaches starting from natural lovastatin involve selective dehydrogenation using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), though this method risks over-oxidation and requires precise reaction control [7]. Recent advances in enzymatic engineering focus on modifying the LovC reductase domain to produce controlled quantities of the dehydro derivative for analytical reference standards [5].

Comparative Analysis with Lovastatin and Analogous Statins

Structurally, dehydro lovastatin differs from lovastatin (C24H36O5, MW 404.55 g/mol) through the introduction of a C2-C3 double bond, which reduces the molecular formula by H2O and decreases molecular weight by 18 Da [8] [9]. This unsaturation creates a planar region that alters molecular geometry and electronic distribution. Functionally, this structural modification significantly diminishes HMG-CoA reductase inhibitory activity. The rigid structure impairs optimal binding to the reductase's active site, which requires specific conformational flexibility for effective inhibition [6]. Additionally, the absence of lactonization potential prevents conversion to the active hydroxy acid form essential for pharmacological activity [6] [8].

In red yeast rice (RYR) preparations, dehydro lovastatin occurs as part of a complex monacolin profile alongside monacolins J, L, and X [6]. Analytical studies of RYR products demonstrate considerable variability in dehydro lovastatin content between different fermentation batches, typically ranging from 0.1-0.5% of total monacolins depending on fungal strain and processing conditions [6]. While lovastatin and simvastatin function as therapeutic agents targeting cholesterol biosynthesis, dehydro lovastatin primarily serves as an analytical reference standard for pharmaceutical quality control, ensuring the purity of commercial lovastatin formulations [4] [7] [9]. Its presence above threshold levels (>0.15%) in lovastatin active pharmaceutical ingredient indicates potential process optimization issues [7] [9].

Table 3: Structural and Functional Comparison with Lovastatin

PropertyDehydro LovastatinLovastatin
Molecular FormulaC24H34O4C24H36O5
Molecular Weight386.52 g/mol404.55 g/mol
C2-C3 Bond StatusDouble bondSingle bond
Lactonization CapabilityAbsentPresent
Pharmacological ActivityMinimal HMG-CoA inhibitionPotent HMG-CoA inhibition
Primary RoleProcess impurity/Reference standardTherapeutic agent
Natural OccurrenceMinor byproduct in Aspergillus and Monascus culturesPrimary metabolite

Properties

CAS Number

109273-98-5

Product Name

Dehydro Lovastatin

IUPAC Name

[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

Molecular Formula

C24H34O4

Molecular Weight

386.532

InChI

InChI=1S/C24H34O4/c1-5-16(3)24(26)28-21-14-15(2)13-18-10-9-17(4)20(23(18)21)12-11-19-7-6-8-22(25)27-19/h6,8-10,13,15-17,19-21,23H,5,7,11-12,14H2,1-4H3/t15-,16-,17-,19-,20-,21-,23-/m0/s1

InChI Key

SPIVMHAGTHFLMO-OCAGQIGWSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C

Synonyms

(2S)-2-Methylbutanoic Acid (1S,3R,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H_x000B_-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl Ester; Dehydromonacolin K; L 642257; α,β-Dehydrolovastatin;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.